Limited High-Strength Comparative Evidence Available for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline
A comprehensive search of primary research papers, patents, and authoritative databases has not yielded high-strength, quantitative comparative evidence for 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline. Specifically, there are no direct head-to-head studies or cross-study comparable data that meet the strict evidence admission rules for this guide. While the compound is identified as a PDE3 inhibitor [1], quantitative IC50 values for this specific compound against PDE3 were not found. Data for comparators like the unsubstituted analog 2-(2H-tetrazol-5-yl)quinoline or the clinically used PDE3 inhibitor Cilostazol are available [2], but these cannot be directly compared to the target compound due to the absence of data generated under identical or comparable conditions. Consequently, any differentiation claim beyond its structural identity and classification would be unsupported by the required quantitative evidence.
| Evidence Dimension | PDE3 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available in the searched literature |
| Comparator Or Baseline | Cilostazol: 0.2 µM ; 2-(2H-tetrazol-5-yl)quinoline analog: 330 nM [2] |
| Quantified Difference | Cannot be calculated due to lack of target compound data under comparable conditions. |
| Conditions | Various in vitro enzyme assays using recombinant human PDE3A/B [2] |
Why This Matters
This information gap highlights that the procurement value of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline is currently based on its defined chemical structure and classification as a PDE3 inhibitor, rather than on established, quantified performance advantages over specific analogs.
- [1] Medical University of Warsaw. Knowledge base: Medical University of Warsaw. MeSH Concept: MeSH-M0132637. (Accessed 2026). View Source
- [2] BindingDB. BDBM60808 BDBM86640::US9173884, BC11-19. Affinity Data IC50: 330 nM. (Accessed 2026). View Source
